ent-AvibactamSodiumSalt

β-lactamase inhibition IC50 TEM-1

ent-Avibactam Sodium Salt (AVE1330A) is a synthetic, non-β-lactam, diazabicyclooctane (DBO) β-lactamase inhibitor that acts through a covalent, slowly reversible mechanism. It is the enantiomer of avibactam sodium and demonstrates potent, broad-spectrum inhibition of Ambler class A and class C β-lactamases, with activity extending to some class D enzymes.

Molecular Formula C7H10N3NaO6S
Molecular Weight 287.23 g/mol
Cat. No. B12286549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-AvibactamSodiumSalt
Molecular FormulaC7H10N3NaO6S
Molecular Weight287.23 g/mol
Structural Identifiers
SMILESC1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+]
InChIInChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/q;+1/p-1
InChIKeyRTCIKUMODPANKX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ent-Avibactam Sodium Salt: A High-Potency Non-β-Lactam β-Lactamase Inhibitor for Antibiotic Potentiation


ent-Avibactam Sodium Salt (AVE1330A) is a synthetic, non-β-lactam, diazabicyclooctane (DBO) β-lactamase inhibitor that acts through a covalent, slowly reversible mechanism [1]. It is the enantiomer of avibactam sodium and demonstrates potent, broad-spectrum inhibition of Ambler class A and class C β-lactamases, with activity extending to some class D enzymes [2]. When combined with partner β-lactams like ceftazidime, ent-avibactam sodium restores antibacterial activity against multidrug-resistant Gram-negative pathogens producing extended-spectrum β-lactamases (ESBLs), AmpC, and KPC carbapenemases [1].

Why ent-Avibactam Sodium Salt Cannot Be Replaced by Common β-Lactamase Inhibitors


Substitution with first-generation inhibitors like clavulanic acid or tazobactam is not feasible due to profound mechanistic and potency differences. ent-Avibactam sodium exhibits a unique reversible covalent inhibition mechanism that results in a significantly slower deacylation rate compared to these irreversible inhibitors [1]. This translates into a >12,500-fold potency advantage against the clinically important AmpC β-lactamase P99 and a 5- to 16-fold advantage against the widespread TEM-1 enzyme [2]. Furthermore, unlike clavulanic acid, ent-avibactam sodium maintains full ceftazidime potency even under conditions of high β-lactamase induction, a common resistance mechanism that renders older inhibitors ineffective [2]. The quantitative evidence detailed below demonstrates why generic substitution is not scientifically sound and compromises experimental and therapeutic outcomes.

Quantitative Evidence of ent-Avibactam Sodium Salt's Differentiated Performance


Enzymatic Potency: ent-Avibactam Sodium Outperforms Clavulanic Acid and Tazobactam Against TEM-1 and P99

ent-Avibactam sodium (AVE1330A) demonstrates substantially lower IC50 values compared to the first-generation inhibitors clavulanic acid and tazobactam against the clinically relevant β-lactamases TEM-1 and P99 [1]. Against TEM-1, ent-avibactam sodium is 5-fold more potent than tazobactam and 16-fold more potent than clavulanic acid. Against the AmpC enzyme P99, the difference is even more dramatic, with ent-avibactam sodium being >60-fold more potent than tazobactam and >12,500-fold more potent than clavulanic acid [1].

β-lactamase inhibition IC50 TEM-1 P99 Antibiotic resistance

Reversible Inhibition Kinetics: ent-Avibactam Sodium Exhibits Prolonged Enzyme Suppression Versus First-Generation Inhibitors

ent-Avibactam sodium acts as a slowly reversible covalent inhibitor, a mechanism that confers a prolonged duration of action [1]. This is quantified by a low turnover number (Tn = 2 for TEM-1) and extremely slow deacylation kinetics . For TEM-1, the time to 50% recovery of enzyme activity is 7 days for ent-avibactam sodium compared to only 7 minutes for clavulanic acid. For P99, the 50% recovery time is 7 days for ent-avibactam sodium versus 290 minutes for tazobactam .

Turnover number Deacylation rate Reversible inhibition Kinetic parameters

Restoration of Ceftazidime Activity: ent-Avibactam Sodium Maintains Low MICs Under β-Lactamase Induction Conditions

The practical advantage of ent-avibactam sodium is demonstrated in its ability to maintain low ceftazidime MICs even when bacterial β-lactamase production is induced [1]. In strains with inducible AmpC or SHV-4 enzymes, the MIC of ceftazidime alone rises from 1–2 mg/L to >32 mg/L upon induction. While clavulanic acid fails to prevent this MIC increase, the combination of ceftazidime with ent-avibactam sodium (4:1 ratio) maintains MICs at ≤1 mg/L for all tested strains, regardless of induction status [1].

MIC Ceftazidime β-lactamase induction Antibacterial synergy

Unique OXA-48 Coverage: ent-Avibactam Sodium Inhibits Class D Carbapenemases Unlike Relebactam and Vaborbactam

Among the newer diazabicyclooctane and boronic acid β-lactamase inhibitors, ent-avibactam sodium (as avibactam) possesses a unique spectrum of activity that includes potent inhibition of OXA-48-like class D carbapenemases [1]. Relebactam and vaborbactam are ineffective against this clinically important enzyme family [1]. This differential spectrum directly impacts the choice of inhibitor for research on OXA-48-producing Enterobacterales, where only ent-avibactam sodium-containing combinations can restore β-lactam susceptibility [2].

OXA-48 Class D β-lactamase Carbapenemase Comparator coverage

Enzymatic Affinity: ent-Avibactam Sodium Demonstrates Superior Binding Affinity Compared to Relebactam and Vaborbactam

Comprehensive kinetic analyses reveal that avibactam (the racemate containing ent-avibactam) possesses markedly higher affinity for its β-lactamase targets compared to the alternative non-β-lactam inhibitors relebactam and vaborbactam [1]. The apparent inhibition constant (Ki app) of avibactam is 6.4-fold lower than that of relebactam and 76-fold lower than that of vaborbactam. Furthermore, the bimolecular rate constant for enzyme inactivation (k2/K) is approximately 280-fold higher for avibactam compared to relebactam [1]. The dissociation rate constant (koff) for avibactam is 7-fold slower than that of relebactam, and the enzyme-inhibitor complex half-life (t1/2) is 7-fold longer [1].

Ki app k2/K koff Binding affinity

Solubility and Formulation Stability: ent-Avibactam Sodium Salt Offers High Aqueous Solubility for In Vitro and In Vivo Use

ent-Avibactam sodium salt exhibits high solubility in both water and DMSO, facilitating versatile formulation for diverse experimental protocols . In aqueous solution (water), solubility is ≥57 mg/mL, which is critical for in vivo dosing and microbiological assays . The compound is stable for 36 months in lyophilized form when stored desiccated at -20°C, and stock solutions stored at -20°C retain potency for at least 3 months [1].

Solubility DMSO Aqueous solubility Formulation

Primary Application Scenarios for ent-Avibactam Sodium Salt in Scientific Research


In Vitro Susceptibility Testing of Multidrug-Resistant Enterobacterales (Including OXA-48 Producers)

For laboratories performing antimicrobial susceptibility testing (e.g., broth microdilution, disk diffusion) on clinical or environmental isolates, ent-avibactam sodium is the preferred β-lactamase inhibitor for restoring ceftazidime activity against ESBL-, AmpC-, KPC-, and OXA-48-producing Enterobacterales [1]. Unlike relebactam or vaborbactam, ent-avibactam sodium is active against OXA-48, making it the only suitable inhibitor for comprehensive coverage in this setting [2]. Use at a fixed concentration of 4 mg/L in combination with ceftazidime to mimic clinical breakpoints [1].

Biochemical and Kinetic Characterization of Novel β-Lactamase Enzymes

Researchers studying the kinetics and inhibition profiles of newly identified β-lactamase variants should use ent-avibactam sodium as a benchmark reversible covalent inhibitor. Its well-characterized kinetic parameters (Ki app = 500 nM, k2/K = 2 × 10^6 M^-1 s^-1, koff = 2 × 10^-3 s^-1) and slow deacylation rate (t1/2 = 5.8 min) provide a superior reference standard compared to relebactam or vaborbactam for comparative enzymology [1]. The compound's high purity (≥98% by HPLC) and defined stereochemistry ensure reproducible results [2].

In Vivo Pharmacodynamic Studies of β-Lactam/Inhibitor Combinations in Animal Models

In murine infection models, ent-avibactam sodium is the optimal inhibitor for evaluating the efficacy of novel β-lactam combinations due to its favorable pharmacokinetic profile and high aqueous solubility (≥57 mg/mL) [1]. Its sustained enzyme inhibition (evidenced by a 7-day deacylation half-life against P99) translates to predictable pharmacodynamic effects, reducing the need for frequent re-dosing in experimental protocols [2]. Formulation in water or saline is straightforward, minimizing vehicle-related confounding variables [1].

Quality Control and Reference Standard Preparation for Antibiotic Potency Assays

Analytical laboratories and pharmaceutical quality control units can utilize ent-avibactam sodium as a high-purity reference standard (≥98% by HPLC) for the calibration and validation of β-lactamase inhibitor assays [1]. Its long-term stability (36 months at -20°C) and defined solubility profile support its use as a primary standard in HPLC, LC-MS, and microbiological potency determinations, ensuring traceability and consistency across batches [2].

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